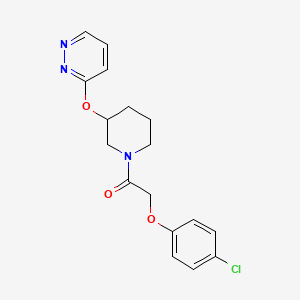

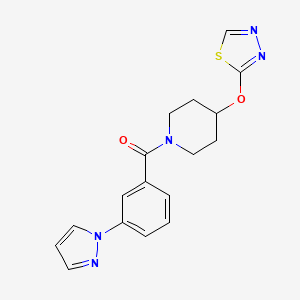

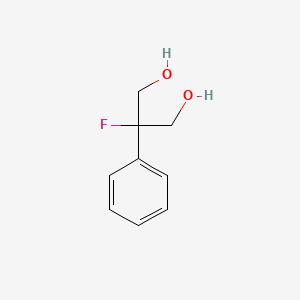

![molecular formula C17H27N3O2 B2513473 tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate CAS No. 1286273-76-4](/img/structure/B2513473.png)

tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of tert-butyl carbamate and pyridin-2-ylmethylamine . Tert-butyl carbamate is used in the synthesis of N-Boc-protected anilines . Pyridin-2-ylmethylamine is a product used for proteomics research .

Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis

The molecular structure of the compound would likely involve the combination of the structures of tert-butyl carbamate and pyridin-2-ylmethylamine .Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical And Chemical Properties Analysis

Tert-butyl carbamate is a solid and is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water .Applications De Recherche Scientifique

Enantioselective Synthesis and Ligand Development

The compound has been crucial in the enantioselective synthesis of intermediates for potent antagonists, leveraging iodolactamization as a pivotal step. This process exemplifies the compound's role in synthesizing highly functionalized molecules, demonstrating its importance in organic synthesis and medicinal chemistry (Campbell et al., 2009). Furthermore, the synthesis and evaluation of 2-aminopyrimidines as ligands for the histamine H4 receptor, derived from a pyrimidine hit, underscore its significance in receptor ligand development, showcasing its potential in therapeutic applications (Altenbach et al., 2008).

Intermediates for Nucleotide Analogs

The title compound serves as a key intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides. Its crystal structure confirmation further emphasizes its value in the precise construction of nucleotide analogs, crucial for research in genetics and drug development (Ober et al., 2004).

Advancements in Organic Synthesis

Exploration into the lithiation of N-(pyridin-3-ylmethyl) derivatives, including tert-butyl N-(pyridin-3-ylmethyl)carbamate, provides insight into regioselective synthesis techniques. These advancements offer new pathways for creating substituted derivatives, highlighting the compound's role in developing synthetic methodologies (Smith et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[4-(pyridin-2-ylmethylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-14-9-7-13(8-10-14)19-12-15-6-4-5-11-18-15/h4-6,11,13-14,19H,7-10,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZMLPAFUIAMKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601123429 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(2-pyridinylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate | |

CAS RN |

1286273-76-4 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(2-pyridinylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

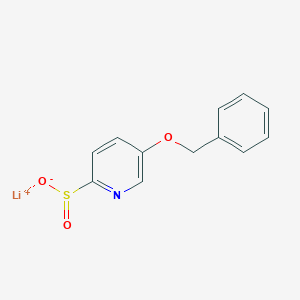

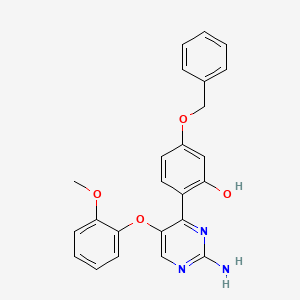

![(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol](/img/structure/B2513394.png)

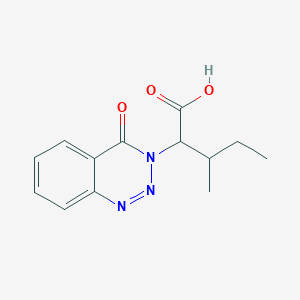

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2513398.png)

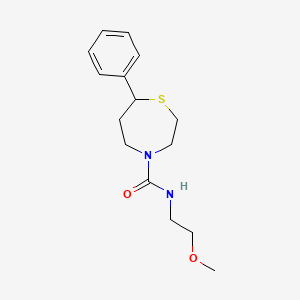

![2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2513399.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2513402.png)